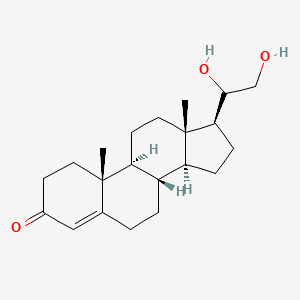

4-Pregnen-20,21-diol-3-one

説明

Structure

3D Structure

特性

分子式 |

C21H32O3 |

|---|---|

分子量 |

332.5 g/mol |

IUPAC名 |

(8S,9S,10R,13S,14S,17S)-17-(1,2-dihydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-19,22,24H,3-10,12H2,1-2H3/t15-,16-,17-,18+,19?,20-,21-/m0/s1 |

InChIキー |

ZCFUAGVJMSGCHS-FYGMKCHKSA-N |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(CO)O)CCC4=CC(=O)CC[C@]34C |

正規SMILES |

CC12CCC3C(C1CCC2C(CO)O)CCC4=CC(=O)CCC34C |

同義語 |

4-pregnen-20,21-diol-3-one |

製品の起源 |

United States |

Biosynthetic Pathways and Enzymatic Synthesis

Endogenous Formation and Precursor Relationships

The endogenous synthesis of 4-Pregnen-20,21-diol-3-one is intrinsically linked to the metabolism of C21 steroids, governed by the action of specific reductase enzymes.

This compound is a product of the regioselective reduction of the eukaryotic steroid hormone 11-Deoxycorticosterone (DOC). nih.govresearchgate.net This conversion is a critical step in the metabolic pathway of C21 steroids. Progesterone (B1679170), another key C21 steroid, serves as a precursor in the biosynthesis of a variety of steroid hormones. nih.gov Its metabolism can lead to the formation of 11-Deoxycorticosterone, which is then available for further enzymatic modification. nih.gov The transformation of the 3β-hydroxy-5-ene structure to a 3-oxo-4-ene structure is a fundamental step in the synthesis of active steroid hormones, carried out by enzymes like 3β-hydroxysteroid dehydrogenase (HSD3B). nih.govbiorxiv.org

The conversion of the C-20 carbonyl group of C21 steroids is catalyzed by a diverse group of NAD(P)H-dependent oxidoreductases known as 20-ketosteroid reductases. nih.govresearcher.life These enzymes are responsible for the reduction of the 20-keto group of progesterone and other pregnane (B1235032) derivatives. researchgate.net Specifically, human aldo-keto reductases AKR1C1 and AKR1C3 have been identified as important 20-ketosteroid reductases that convert progesterone to its less potent metabolite, 20α-hydroxyprogesterone. researchgate.netnih.gov While enzymes with 20-ketosteroid reductase activity are known in eukaryotes, their presence in bacteria like Escherichia coli was not described until recently. nih.govresearchgate.net

A previously uncharacterized oxidoreductase from Escherichia coli, encoded by the kduD gene, has been identified to possess 20-ketosteroid reductase activity. nih.gov This enzyme, 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD), catalyzes the regioselective reduction of 11-Deoxycorticosterone to this compound. nih.govresearchgate.netunam.mx The identification was achieved through partial purification of the enzyme from E. coli DH5α, followed by mass spectrometry. nih.gov The purified 6xHis-tagged KduD was found to be a promiscuous enzyme, capable of reducing several eukaryotic steroid hormones in addition to its predicted role in sugar metabolism. nih.govresearchgate.net Studies on the purified KduD enzyme revealed its substrate specificity and optimal reaction conditions.

Table 1: Substrate Specificity and Optimal Conditions for KduD from E. coli

| Parameter | Details | Reference |

|---|---|---|

| Steroid Substrates | 11-Deoxycorticosterone, 11-Deoxycortisol, Cortisone (B1669442), Cortisol, Corticosterone, 21-Hydroxypregnenolone | uni-duesseldorf.de |

| Optimal pH (Reduction of 11-DOC) | 7.0 | uni-duesseldorf.de |

| Optimal Temperature (Reduction of 11-DOC) | 37 °C | uni-duesseldorf.de |

| Cofactor Requirement | NADH-dependent | uni-duesseldorf.de |

| Inhibitors | Reducing agents (2-ME, DTT), fatty acids (lauric acid, myristic acid), ethanol, sodium chloride | uni-duesseldorf.de |

Microbial Biotransformation Systems

Microbial systems, particularly bacteria and fungi, offer robust platforms for the bioconversion of steroid compounds, providing a means for the synthesis of this compound.

Escherichia coli has been successfully utilized as a whole-cell biocatalyst for the production of this compound from 11-Deoxycorticosterone. nih.gov An E. coli isolate, E132, was identified for its ability to perform this conversion. nih.gov Furthermore, the overexpression of the kduD gene in E. coli UT5600 (DE3) enabled the whole-cell biotransformation of 11-Deoxycorticosterone. nih.gov The use of engineered E. coli strains is a promising strategy for producing valuable steroid compounds, including hydrocortisone (B1673445) from progesterone, by assembling multi-enzyme cascades. researchgate.net The efficiency of such whole-cell systems can be limited by factors like the supply of cofactors (e.g., heme for P450 enzymes) and cellular uptake of hydrophobic steroid substrates. plos.orgnih.gov

Fungi are well-known for their capacity to modify steroid structures. Nocardioides simplex VKM Ac-2033D, an actinobacterium, is recognized for its ability to perform various steroid transformations, including the reduction of carbonyl groups at C-20 of pregnanes. nih.gov This strain possesses 3-ketosteroid-1(2)-dehydrogenase activity and can convert a wide range of steroids. mdpi.comresearchgate.net While direct conversion to this compound by N. simplex is not explicitly detailed in the provided context, its known reductase capabilities on pregnane structures are relevant. nih.gov Undesirable side reactions, such as the reduction of the 20-carbonyl group, have been observed when using wild-type strains for other transformations. nih.govmdpi.com

The fungus Mucor racemosus has been used in the biotransformation of progesterone, yielding various hydroxylated derivatives. scispace.com This species is known for its ability to transform a variety of steroid substances. scispace.comwikipedia.org While the direct synthesis of this compound by M. racemosus is not specified, its capacity for modifying the pregnane scaffold highlights the potential of fungi in generating diverse steroid structures. scispace.com

Table 2: Microbial Strains and Their Roles in Pregnene Biotransformation

| Microbial Strain | Transformation | Precursor | Product | Reference |

|---|---|---|---|---|

| Escherichia coli E132 | C-20 Ketone Reduction | 11-Deoxycorticosterone | This compound | nih.gov |

| Escherichia coli (overexpressing KduD) | C-20 Ketone Reduction | 11-Deoxycorticosterone | This compound | nih.gov |

| Nocardioides simplex VKM Ac-2033D | C-20 Carbonyl Reduction | Pregnanes | 20-reduced pregnanes | nih.gov |

| Mucor racemosus | Hydroxylation | Progesterone | 11α-HP, Aldosterone, 20-hydroxy-pregnan-18-oic acid | scispace.com |

Regioselective and Stereoselective Enzymatic Reduction Mechanisms

The enzymatic synthesis of this compound is a prime example of the precision offered by biocatalysis, particularly in achieving high regioselectivity and stereoselectivity. These reactions are primarily mediated by oxidoreductase enzymes, which belong to the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies. annualreviews.org These enzymes facilitate the reduction of carbonyl groups at specific positions on the steroid nucleus. annualreviews.orgnih.gov

The formation of this compound is achieved through the enzymatic reduction of its precursor, 11-Deoxycorticosterone (also known as 21-hydroxyprogesterone). nih.govwikipedia.org This transformation specifically involves the reduction of the ketone at the C20 position to a hydroxyl group.

Regioselectivity

The enzymatic reduction demonstrates remarkable regioselectivity by exclusively targeting the C20 carbonyl group of 11-Deoxycorticosterone. nih.gov Research has identified a specific enzyme in Escherichia coli, previously known for its role in sugar metabolism, that performs this conversion. nih.govuni-duesseldorf.de This enzyme, 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD), acts as a 20-ketosteroid reductase. nih.govuniprot.org Its action is highly specific to the C20 position, leaving other reducible sites, such as the C3 ketone and the Δ4-double bond in the A-ring, unmodified. nih.govuni-duesseldorf.de

Further studies into the mechanism of KduD have revealed that its substrate recognition is critically dependent on the presence of a hydroxyl group at the C21 position of the steroid. Steroids that lack the C21-hydroxyl group, such as progesterone or cortisone acetate, are not viable substrates for this enzyme. uniprot.org This requirement underscores the precise structural interaction between the enzyme's active site and the steroid substrate, which is fundamental to its regioselective action.

Stereoselectivity

The reduction of the C20 ketone is an inherently stereoselective process, as it creates a new chiral center at the C20 position, resulting in either a 20α-hydroxy or a 20β-hydroxy stereoisomer. mdpi.com Enzymes that catalyze such reactions, known as 20α-hydroxysteroid dehydrogenases (20α-HSDH) and 20β-hydroxysteroid dehydrogenases (20β-HSDH), are defined by the specific stereochemistry of their product. mdpi.com

The E. coli KduD enzyme, a member of the SDR superfamily, functions as an NADH-dependent reductase in this pathway. uni-duesseldorf.deuniprot.org Enzymatic reactions are known to be highly stereospecific, producing a single, optically pure stereoisomer. researchgate.net The conversion of 11-Deoxycorticosterone by KduD yields a specific 20-hydroxy stereoisomer, demonstrating the enzyme's stereocontrol over the reaction. nih.govuni-duesseldorf.de

Detailed research has characterized the optimal conditions for this enzymatic reduction, as summarized in the table below.

Table 1: Characteristics of KduD from E. coli for 11-Deoxycorticosterone Reduction

| Feature | Description | Reference(s) |

|---|---|---|

| Enzyme | 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD) | nih.govuni-duesseldorf.de |

| Source | Escherichia coli | nih.govuni-duesseldorf.de |

| Reaction Type | NADH-dependent C20-ketone reduction | uni-duesseldorf.deuniprot.org |

| Substrate | 11-Deoxycorticosterone | uni-duesseldorf.de |

| Product | This compound | uni-duesseldorf.de |

| Cofactor | NADH | uniprot.org |

| Optimal pH | 7.0 | uni-duesseldorf.deuniprot.org |

| Optimal Temperature | 37 °C | uni-duesseldorf.de |

The substrate promiscuity of the KduD enzyme has also been investigated, revealing its ability to reduce a range of C21 steroids while rejecting others, further highlighting the specific structural requirements for catalysis.

Table 2: Substrate Specificity of E. coli KduD

| Substrate | Reduction by KduD | Reference(s) |

|---|---|---|

| 11-Deoxycorticosterone | Yes | uni-duesseldorf.deuniprot.org |

| 11-Deoxycortisol | Yes | uni-duesseldorf.deuniprot.org |

| Cortisol | Yes | uniprot.org |

| Corticosterone | Yes | uni-duesseldorf.deuniprot.org |

| Cortisone | Yes | uniprot.org |

| 21-Hydroxypregnenolone | Yes | uniprot.org |

| Progesterone | No | uniprot.org |

| Cortisone acetate | No | uniprot.org |

Metabolic Fates and Enzymatic Interconversion Dynamics

Enzyme Substrate Specificity and Reaction Mechanisms

The enzymatic reactions involving 4-Pregnen-20,21-diol-3-one and its precursors are governed by the specificities of the enzymes involved, primarily hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 monooxygenases. nih.govnih.gov

Stereospecific Reduction at the C-20 Carbonyl Group

The reduction of the C-20 ketone of pregnane (B1235032) steroids is a critical reaction that can produce two different stereoisomers: 20α-hydroxy and 20β-hydroxy derivatives. This reaction is catalyzed by 20α-HSDs and 20β-HSDs, which belong to the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies. jst.go.jpnih.govnih.gov

Human 20α-HSD (AKR1C1) efficiently reduces progesterone (B1679170) to 20α-hydroxyprogesterone. jst.go.jpwikipedia.org It also shows activity towards other 20-ketosteroids. jst.go.jpnih.gov Similarly, enzymes with 20β-HSD activity catalyze the formation of the 20β-epimer. mdpi.comnih.gov For example, certain Rhodococcus strains reduce the C-20 carbonyl of cortisone (B1669442) derivatives to yield 20β-hydroxy metabolites. mdpi.comunife.it The stereospecificity of the reduction is dependent on the enzyme and the conformation of the steroid side chain. cdnsciencepub.com The reduction of the C-20 ketone of 11-deoxycorticosterone leads to the formation of either 4-pregnen-20α,21-diol-3-one or 4-pregnen-20β,21-diol-3-one. steraloids.com

The table below details the stereospecificity of some relevant enzymes.

| Enzyme Family | Specific Enzyme | Typical Substrate | Product Stereochemistry | Reference(s) |

| Aldo-keto Reductase (AKR) | Human 20α-HSD (AKR1C1) | Progesterone, 5α-DHP | 20α-hydroxy | jst.go.jpnih.gov |

| Aldo-keto Reductase (AKR) | Rabbit 20α-HSD (AKR1C5) | Progesterone | 20α-hydroxy | jst.go.jp |

| Short-chain Dehydrogenase/Reductase (SDR) | 20β-HSD type 2 | Cortisone | 20β-hydroxy | nih.gov |

| Bacterial Oxidoreductase | Rhodococcus spp. | Cortisone derivatives | 20β-hydroxy | mdpi.comunife.it |

Hydroxylation and Dehydrogenation Pathways

Once formed, this compound can be a substrate for further enzymatic modifications. Hydroxylation, typically catalyzed by cytochrome P450 (CYP) enzymes, can occur at various positions on the steroid nucleus. nih.govmdpi.com For example, microbial transformations of related 3-oxo-4-ene-steroids have shown hydroxylation at positions such as 6β, 11α, 11β, and 12β. researchgate.netmdpi.com The enzyme CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase) are key mitochondrial enzymes that catalyze 11β-hydroxylation of precursors like 11-deoxycorticosterone and 11-deoxycortisol. testcatalog.orgnih.gov While direct evidence for the hydroxylation of this compound is sparse, it is plausible that it could be hydroxylated by these enzyme systems.

Dehydrogenation reactions can also occur. The hydroxyl groups at C-20 and C-21 can potentially be oxidized back to their keto- and aldehyde forms, respectively, by HSDs operating in the oxidative direction. nih.gov Furthermore, dehydrogenation of the A-ring of the steroid nucleus, such as the introduction of a double bond at the C1-C2 position, is a known microbial transformation for 3-keto-Δ4-steroids, catalyzed by enzymes like 3-ketosteroid-Δ1-dehydrogenase. nih.govresearchgate.netnih.gov This reaction converts a pregn-4-ene scaffold into a pregna-1,4-diene.

Investigations into Acyl Group Migration and Deacetylation Processes

In the context of derivatized forms of this compound, such as its acetylated esters, acyl migration and deacetylation are relevant metabolic processes. Acyl migration is a phenomenon observed in polyol esters, where an acyl group can move between adjacent hydroxyl groups. rsc.orgrsc.org For steroid diols, this intramolecular rearrangement can occur under certain conditions, potentially catalyzed by enzymes or changes in pH. rsc.orglu.se For example, a facile acyl migration has been documented in the monoesters of cis-Δ5-cholestene-3:4-diol. rsc.org While not directly demonstrated for this compound, this principle could apply to its mono- or di-acylated forms.

Deacetylation, the removal of acetyl groups, is another important metabolic pathway for steroid esters. This hydrolysis is catalyzed by esterases. Studies on acetylated pregnane derivatives have shown that microorganisms like Nocardioides simplex possess steroid esterases capable of deacetylation. researchgate.net Chemical methods using agents like dibutyltin (B87310) oxide have also been developed for the selective deacetylation of steroid esters, highlighting the differential reactivity of acetyl groups based on their position and steric hindrance. nih.govdntb.gov.ua In human plasma, enzymes such as paraoxonase 1 have been identified as responsible for the hydrolysis of certain corticosteroid esters. nih.gov

Molecular Regulation of Associated Steroidogenic Enzyme Activities

The activity and expression of the enzymes that metabolize this compound and its precursors are under tight molecular control. nih.govnih.gov Steroidogenic enzymes, including CYPs and HSDs, are regulated at the transcriptional level by a network of nuclear receptors and transcription factors. researchgate.netresearchgate.net

For example, the expression of genes encoding enzymes like CYP11A1 (P450scc), 3β-HSD, and 20α-HSD is controlled by transcription factors such as Steroidogenic Factor 1 (SF-1) and Nur77. researchgate.net The activity of these enzymes is also regulated by trophic hormones. nih.govresearchgate.net In adrenal and gonadal tissues, hormones like Adrenocorticotropic hormone (ACTH) and Luteinizing hormone (LH), respectively, stimulate steroidogenesis through second messenger systems like cyclic AMP (cAMP). nih.govresearchgate.net

The regulation of 20α-HSD (encoded by the AKR1C1 gene in humans) is particularly relevant. nih.gov Its expression in the myometrium increases during labor, which is thought to contribute to a functional progesterone withdrawal by inactivating progesterone to 20α-hydroxyprogesterone. wikipedia.orgnih.gov Studies have shown that progesterone itself and cAMP can upregulate AKR1C1 expression. nih.gov Conversely, histone deacetylase (HDAC) inhibitors can suppress its expression. nih.gov This indicates a complex regulatory network involving hormonal signals, second messengers, and epigenetic modifications that control the levels of key steroid-metabolizing enzymes. nih.govatsjournals.org

Molecular Interactions and Mechanistic Biochemistry

Enzyme Inhibition Kinetics and Profiles

Studies have characterized 4-Pregnen-20,21-diol-3-one as a notable enzyme inhibitor, demonstrating specificity for particular targets within the steroid metabolic pathways.

Research has identified this compound as a selective inhibitor of human steroid 5α-reductase, with a pronounced preference for the type II isoform. nih.gov Steroid 5α-reductase is responsible for the conversion of Δ4-3-ketosteroids, like testosterone (B1683101) and progesterone (B1679170), into their more active 5α-reduced metabolites. nih.gov In a study utilizing a biocatalytically synthesized version of the compound, its inhibitory effects on both human 5α-reductase type I and type II were evaluated. nih.govscience.gov At a concentration of 10 µM, this compound inhibited the type I isoform by 49.0%, while exhibiting a significantly stronger inhibition of 81.8% against the type II isoform. nih.govscience.gov The half-maximal inhibitory concentration (IC50) value for its inhibition of human 5α-reductase type II was determined to be 1.56 µM, underscoring its potency against this specific enzyme isoform. nih.govscience.gov

The selectivity of this compound is highlighted when its activity against 5α-reductase is compared to its effects on other key enzymes in steroid metabolism. nih.gov The compound was tested for inhibitory action against human aromatase (CYP19) and human 17α-hydroxylase-C17,20-lyase (CYP17). nih.govscience.gov Results showed that even at a concentration of 20 µM, this compound caused no detectable inhibition of aromatase. nih.govscience.gov Similarly, at a concentration of 2.5 µM, it did not inhibit 17α-hydroxylase-C17,20-lyase. nih.govscience.gov This lack of activity against other critical steroidogenic enzymes demonstrates a high degree of selectivity for the 5α-reductase enzyme, particularly the type II isoform. nih.gov

Structure-Activity Relationship (SAR) Studies of Steroid Functional Groups

The biological activity of a steroid is intrinsically linked to its three-dimensional structure, including the orientation of its functional groups and the conformation of its core scaffold.

While direct structure-activity relationship studies on the 20- and 21-hydroxyl groups of this compound for 5α-reductase inhibition are not extensively detailed in the available research, the profound importance of hydroxyl group orientation is a well-established principle in steroid biochemistry. nih.govconicet.gov.ar For instance, in studies of neuroactive steroids interacting with the GABAA receptor, a strict structural requirement exists for a hydroxyl group at the C3 position to be in the α-orientation on a 5α- or 5β-reduced pregnane (B1235032) skeleton. nih.govconicet.gov.ar The corresponding 3β-hydroxy isomer often proves to be inactive, demonstrating that a subtle change in the spatial arrangement of a single functional group can eliminate biological activity. conicet.gov.aroup.com Similarly, research on analogous C21 steroids, such as 17α,20β,21-Trihydroxy-4-pregnen-3-one, has shown that the substitution of a 20β-hydroxyl group with a 20α-hydroxyl group can significantly reduce biological efficacy in certain bioassays. researchgate.net This highlights the critical role that the stereochemistry of the hydroxyl group at the C20 position plays in molecular recognition and binding to target proteins.

The biological activity of this compound can be contextualized by comparing it with steroids that have analogous structural backbones. The 4-pregnene (or Δ4-pregnene) scaffold is a common feature among many biologically active steroids, including progesterone. nih.gov

Studies on other biological systems, such as those inducing germinal vesicle breakdown in oocytes, have shown that the 4-pregnene scaffold is often associated with higher potency compared to related structures. researchgate.netresearchgate.net For example, a reduction in biological activity was observed when the 4-pregnene structure was altered to a 5-pregnene or a 5β-pregnane scaffold. researchgate.netresearchgate.net

The interplay between 4-pregnenes and their metabolites is crucial. The enzyme 5α-reductase, which is inhibited by this compound, catalyzes the conversion of 4-pregnenes to 5α-pregnanes. nih.gov The resulting ratio of 5α-pregnane to 4-pregnene compounds can have significant biological consequences, with exposure to each class of steroid sometimes resulting in opposite effects in certain cellular contexts. nih.gov

Furthermore, comparing this compound to another analog, 3α-hydroxy-4-pregnen-20-one (3αHP), reveals key differences. oup.comoup.com While both share the 4-pregnen-20-one core, 3αHP is synthesized directly from progesterone by 3α-hydroxysteroid dehydrogenase (3αHSD), a pathway that does not require the 5α-reductase enzyme. oup.com This contrasts with the formation of neurosteroids like allopregnanolone, which necessitates the action of 5α-reductase. oup.com This distinction underscores how variations in functional groups on the steroid scaffold dictate which metabolic pathways they enter and which enzymes they interact with.

Advanced Analytical Methodologies for Elucidation

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and purification of 4-Pregnen-20,21-diol-3-one from biological or synthetic matrices. The choice of technique depends on the required scale and desired purity, with High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) being the most common methods.

HPLC is the premier technique for the purification and quantitative analysis of this compound. Its high resolution and efficiency allow for the separation of the target compound from structurally similar steroids, such as its precursor, 11-deoxycorticosterone.

Reversed-phase HPLC (RP-HPLC) is the most frequently employed mode for this class of compounds. In a typical application, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase. nih.gov The separation is achieved by carefully controlling the mobile phase composition, often using a gradient of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govacs.org As the proportion of the organic solvent increases, the polarity of the mobile phase decreases, allowing for the elution of moderately polar compounds like this compound from the column.

Detection is commonly performed using an ultraviolet (UV) detector. The α,β-unsaturated ketone chromophore in the A-ring of the steroid backbone provides strong UV absorbance, typically around 240-254 nm, enabling sensitive detection and quantification. lcms.cz

Table 1: Representative RP-HPLC Parameters for Steroid Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Octadecylsilane (C18), 3–5 µm particle size |

| Column | 4.6 mm x 150 mm or 4.6 mm x 250 mm |

| Mobile Phase | Gradient of Water (A) and Methanol or Acetonitrile (B) |

| Detection | UV Absorbance at 254 nm |

| Flow Rate | 0.8–1.2 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

TLC and its high-performance variant, HPTLC, are valuable tools for the rapid analysis of this compound. These techniques are primarily used for monitoring reaction progress, assessing fraction purity during column chromatography, and identifying the compound by comparison with a reference standard.

The stationary phase is typically silica (B1680970) gel coated on a glass or aluminum plate. unpad.ac.id The separation is based on the differential partitioning of the compound between the polar stationary phase and the less polar mobile phase. A common mobile phase for steroids of intermediate polarity consists of a mixture of a nonpolar solvent, such as hexane (B92381) or chloroform, and a more polar solvent, like ethyl acetate. researchgate.netwvu.edu The ratio of these solvents is optimized to achieve clear separation between the target compound and any impurities.

After development, the separated spots are visualized. Due to its UV-active chromophore, the compound can be detected under a UV lamp at 254 nm as a dark spot on a fluorescent background. For enhanced sensitivity or for compounds lacking a chromophore, the plate can be sprayed with a visualizing agent (e.g., a sulfuric acid solution followed by heating) which reacts with the steroid to produce a colored spot. unpad.ac.id

Table 2: Typical TLC/HPTLC System for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) or Chloroform:Ethyl Acetate |

| Application | Sample dissolved in a volatile solvent (e.g., methanol, chloroform) |

| Visualization | 1. UV light (254 nm) 2. Chemical stain (e.g., phosphomolybdic acid, vanillin-sulfuric acid) |

Spectroscopic Characterization for Structural Determination

Following purification, spectroscopic methods are employed to confirm the identity and elucidate the precise molecular structure of the compound.

NMR spectroscopy is the most powerful technique for the structural determination of organic molecules, including this compound. It provides detailed information about the carbon skeleton and the chemical environment of each hydrogen atom. Spectra are typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃). unpad.ac.id

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. Key expected signals for this compound include a singlet for the vinyl proton at C-4, characteristic multiplets for the protons at C-20 and C-21 which are attached to carbons bearing hydroxyl groups, and two singlets for the angular methyl groups at C-18 and C-19.

¹³C NMR: The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. For this compound, distinctive signals would be expected for the carbonyl carbon (C-3), the olefinic carbons (C-4 and C-5), the carbons bearing the hydroxyl groups (C-20 and C-21), and the two methyl carbons (C-18 and C-19). The precise chemical shifts provide definitive confirmation of the carbon framework.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Functional Groups

| Carbon Atom | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| C-3 | Carbonyl (C=O) | ~199 |

| C-4 | Olefinic (C=C) | ~124 |

| C-5 | Olefinic (C=C) | ~171 |

| C-20 | Hydroxyl-bearing (CH-OH) | ~70-75 |

Mass spectrometry is used to determine the exact molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 332.48 g/mol . High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

In a typical analysis using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, with an m/z (mass-to-charge ratio) of approximately 333.24. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of this parent ion. The fragmentation pattern is predictable and provides structural confirmation. Key fragmentation pathways would include the sequential loss of water molecules (H₂O, mass 18) from the two hydroxyl groups and cleavage of the side chain at the C17-C20 bond.

Table 4: Expected Ions in Mass Spectrometry of this compound (ESI+)

| Ion | Formula | Description |

|---|---|---|

| [M+H]⁺ | [C₂₁H₃₃O₃]⁺ | Protonated molecule |

| [M+H-H₂O]⁺ | [C₂₁H₃₁O₂]⁺ | Loss of one water molecule |

| [M+H-2H₂O]⁺ | [C₂₁H₂₉O]⁺ | Loss of two water molecules |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent signals would be a broad absorption band in the high-wavenumber region corresponding to the O-H stretching of the two hydroxyl groups, and a strong, sharp absorption from the C=O stretch of the α,β-unsaturated ketone. The conjugation of the ketone with the C=C double bond shifts the C=O absorption to a lower frequency compared to a saturated ketone. orgchemboulder.com

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500–3200 (Broad) |

| Alkane (C-H) | C-H Stretch | 3000–2850 |

| α,β-Unsaturated Ketone | C=O Stretch | 1685–1665 (Strong) |

Application of Stable Isotope Labeling in Metabolic and Mechanistic Investigations

The elucidation of the metabolic fate and mechanistic pathways of steroids like this compound is greatly enhanced by the use of stable isotope labeling. This advanced analytical methodology involves the incorporation of heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), into the steroid molecule. These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass-sensitive analytical techniques like mass spectrometry (MS). This distinction allows researchers to trace the biotransformation of the steroid in complex biological systems, providing unambiguous insights into its metabolic pathways and the mechanisms of enzymatic reactions.

Stable isotope-labeled steroids serve as powerful tracers in both in vitro and in vivo studies. When introduced into a biological system, the labeled compound follows the same metabolic routes as the endogenous or unlabeled exogenous compound. By analyzing samples over time using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the metabolites derived from the labeled precursor. nih.govnih.gov This approach helps in mapping the complete metabolic network of a steroid, identifying novel metabolites, and determining the sequence of enzymatic reactions.

In mechanistic investigations, stable isotope labeling can be used to probe the nature of enzyme-catalyzed reactions. For instance, the position of the isotopic label can be strategically chosen to investigate specific bond cleavages or rearrangements. The kinetic isotope effect (KIE), a change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes, can provide valuable information about the rate-determining step of a reaction and the nature of the transition state.

While specific studies on the stable isotope labeling of this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from research on structurally related steroids such as progesterone (B1679170) and corticosteroids. nih.govnih.gov These studies have successfully employed isotopically labeled analogs to investigate their metabolism and mechanisms of action.

Illustrative Applications of Stable Isotope Labeling in Steroid Research

The following table summarizes potential applications of stable isotope labeling in the study of this compound, based on established methodologies for similar steroid compounds.

| Application | Isotope Used | Analytical Technique | Expected Insights |

| Metabolite Identification | ²H, ¹³C | LC-MS/MS, GC-MS | Identification of hydroxylated, reduced, or conjugated metabolites of this compound by tracing the mass shift corresponding to the isotopic label. |

| Metabolic Flux Analysis | ¹³C | LC-MS, NMR | Quantification of the rates of formation and interconversion of metabolites, providing a dynamic view of the metabolic pathways. |

| Enzyme Mechanism Studies | ²H, ¹⁸O | Kinetic Assays, MS | Elucidation of the mechanism of enzymes involved in the metabolism of this compound, such as hydroxysteroid dehydrogenases, by measuring kinetic isotope effects. |

| Pharmacokinetic Studies | ²H, ¹³C | LC-MS/MS | Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound by using the labeled compound as a tracer. |

| Quantification in Biological Matrices | ²H, ¹³C | Isotope Dilution MS | Accurate and precise quantification of this compound and its metabolites in complex biological samples like plasma or urine, using the labeled compound as an internal standard. nih.gov |

Hypothetical Metabolic Study of Deuterated this compound

To illustrate the power of this technique, consider a hypothetical study where deuterium-labeled this compound (d₄-4-Pregnen-20,21-diol-3-one) is synthesized and incubated with liver microsomes. The resulting metabolites could be analyzed by LC-MS. The table below presents the expected mass shifts for potential metabolites, which would allow for their unambiguous identification.

| Compound | Unlabeled Mass (Da) | Labeled Mass (Da) | Mass Shift (Da) | Putative Metabolic Reaction |

| This compound | 332.48 | 336.51 | +4 | Parent Compound |

| 5α-Dihydro-4-Pregnen-20,21-diol-3-one | 334.50 | 338.53 | +4 | 5α-Reduction |

| 3α,20,21-Trihydroxy-4-Pregnen | 334.50 | 338.53 | +4 | 3-Keto Reduction |

| 4-Pregnen-3,20,21-trione | 330.46 | 334.49 | +4 | Oxidation of hydroxyl groups |

The application of stable isotope labeling provides a robust and versatile platform for the in-depth investigation of the biochemistry of this compound. Such studies are crucial for understanding its physiological role, mechanism of action, and potential as a therapeutic agent.

Synthetic Chemistry Approaches and Chemoenzymatic Strategies

Development of Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful tool for steroid transformations due to its remarkable regio- and stereoselectivity, often under mild reaction conditions. nih.govresearchgate.net This is particularly advantageous for complex molecules like steroids, which may have multiple reactive sites. nih.govrhea-db.org

Whole-cell biotransformation harnesses the metabolic machinery of microorganisms to perform desired chemical conversions. This approach is often preferred over using isolated enzymes because it circumvents issues related to cofactor regeneration and the stability of the enzyme in vitro. researchgate.netresearchgate.net

A notable example is the synthesis of 4-Pregnen-20,21-diol-3-one from 11-deoxycorticosterone (DOC) using a specific Escherichia coli isolate (E132). nih.govresearchgate.net This bioconversion represents a regioselective reduction of the C-20 carbonyl group of the precursor steroid. researchgate.netresearchgate.net The optimization of such whole-cell systems is critical for maximizing product yield and efficiency. Key parameters that are typically adjusted include the composition of the culture medium, pH, temperature, and the state of the biocatalyst (e.g., resting or growing cells). nih.govmdpi.com For instance, studies on the biotransformation of progesterone (B1679170) by Mucor racemosus demonstrated that optimal production of hydroxylated derivatives was achieved by adjusting the concentrations of yeast extract and peptone, the substrate concentration, and the pH of the medium. scispace.com The total bioconversion efficiency reached approximately 96% under optimized conditions of 0.2 g/L of progesterone, 3 g/L of yeast extract, 3 g/L of peptone, and a pH of 5.5 after 48 hours. scispace.com

Strategies to enhance whole-cell biocatalyst performance can also involve genetic engineering of the host organism to improve substrate uptake or to increase the intracellular pool of necessary cofactors like NADPH. nih.govmdpi.com However, challenges such as the stability of the recombinant enzymes and potential toxicity of the substrate or product to the host cell must be addressed. nih.govplos.org Studies have shown that for some processes, resting cells provide higher specific activity compared to growing cells. nih.gov

| Parameter | Condition | Outcome | Reference |

| Microorganism | Escherichia coli E132 | Conversion of 11-deoxycorticosterone to this compound | nih.gov |

| Precursor | 11-Deoxycorticosterone (DOC) | Regioselective reduction at C-20 | researchgate.netresearchgate.net |

| Optimization Strategy | Medium Composition (Yeast Extract, Peptone) | Increased yield of hydroxylated steroids | scispace.com |

| Optimization Strategy | pH | Optimal production at pH 5.5 in a Mucor racemosus system | scispace.com |

| Optimization Strategy | Biocatalyst State (Resting vs. Growing cells) | Resting cells can show higher initial specific activity | nih.gov |

The use of purified enzymes offers a more controlled approach to biotransformation, eliminating side reactions that may occur in whole-cell systems. The primary challenge lies in the enzyme's stability and the need for external cofactors.

Research has identified the specific enzyme in E. coli responsible for the conversion of 11-deoxycorticosterone to this compound. researchgate.net Through protein purification and mass spectrometry, the enzyme was identified as 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD), an NADH-dependent oxidoreductase. researchgate.netuni-duesseldorf.de This enzyme, belonging to the short-chain dehydrogenase/reductase (SDR) family, catalyzes the regioselective reduction of the C-20 carbonyl group. uni-duesseldorf.de

Characterization of the purified, His-tagged KduD enzyme revealed key operational parameters. The optimal pH for the reduction of 11-deoxycorticosterone was found to be 7.0, with an optimal temperature of 37°C. uni-duesseldorf.de The enzyme demonstrated activity on a range of 20-ketosteroid substrates, including cortisone (B1669442), cortisol, and 11-deoxycortisol, but showed a higher affinity for steroid substrates than for its native carbohydrate substrates. uni-duesseldorf.de The purification of such enzymes typically involves standard molecular biology techniques, such as cloning into expression vectors (e.g., pGEX vectors for GST-fusion proteins) and subsequent affinity chromatography. mdanderson.org

| Enzyme | Source Organism | Substrate | Product | Optimal pH | Optimal Temp. | Reference |

| 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD) | Escherichia coli | 11-Deoxycorticosterone | This compound | 7.0 | 37°C | uni-duesseldorf.de |

| KduD | Escherichia coli | Cortisone | Reduced product | - | - | uni-duesseldorf.de |

| KduD | Escherichia coli | 11-Deoxycortisol | Reduced product | - | - | uni-duesseldorf.de |

| Cytochrome P450 BM3 | Bacillus megaterium | Testosterone (B1683101) | Hydroxylated testosterone | - | - | nih.govplos.org |

Chemical Synthesis of this compound and its Derivatives

Traditional organic synthesis provides versatile routes to steroid derivatives, although achieving high selectivity can be challenging without the use of complex protecting group strategies.

The synthesis of pregnene diols often involves the reduction of dione (B5365651) precursors. A classic method for reducing the carbonyl groups on a pregnene scaffold is the use of metal hydrides or catalytic hydrogenation. For example, the synthesis of various allylic 4-pregnene-3,20-diols has been achieved by the reduction of progesterone (4-pregnene-3,20-dione) using freshly prepared aluminum isopropoxide in isopropyl alcohol. nih.gov This reaction yielded a mixture of four stereoisomers: 4-pregnene-3α,20α-diol, 4-pregnene-3α,20β-diol, 4-pregnene-3β,20α-diol, and 4-pregnene-3β,20β-diol, with yields of approximately 19%, 30%, 13%, and 38%, respectively. nih.gov The challenge in such methods lies in controlling the stereochemistry at both the C-3 and C-20 positions.

Other reduction methods can be employed to target specific functionalities. For instance, the asymmetric reduction of unfunctionalized C=C bonds, while challenging, can be achieved using transition metal catalysts. nih.gov The reduction of nitro groups on aromatic scaffolds to form amines is another key transformation, often accomplished with chemocatalytic procedures under harsh conditions, though milder enzymatic alternatives are being developed. researchgate.net These general methodologies can be adapted for the modification of pregnene scaffolds, provided that chemo- and regioselectivity issues are addressed.

Achieving regioselectivity and stereoselectivity is a central theme in modern organic synthesis, particularly for complex natural products like steroids. researchgate.net Synthetic strategies often rely on the substrate's inherent reactivity, steric hindrance, or the use of directing groups.

Comparative Biochemical and Evolutionary Perspectives

Phylogenetic Distribution and Comparative Metabolism Across Species

The metabolic pathways that produce and modify steroids are ancient, with evidence of their existence across a vast range of life, from bacteria to vertebrates. Steroids are generally biosynthesized from precursors like cholesterol through a series of enzymatic reactions. britannica.com The foundational steps, including the conversion of cholesterol to pregnenolone (B344588) by the enzyme Cytochrome P450 side-chain cleavage (CYP11A1), are considered a rate-limiting and primitive step in the steroidogenesis pathway found in all vertebrates and even in some evolutionarily ancient immune cells like mast cells. nih.govbiorxiv.org From this central precursor, a wide diversity of steroid hormones is generated through the action of various modifying enzymes.

The specific compound 4-Pregnen-20,21-diol-3-one is a C21 steroid, a class of compounds that includes crucial hormones like progestogens and corticosteroids. While the distribution of this exact molecule is not extensively documented across all species, the pathways for its synthesis and metabolism can be inferred from comparative studies of related C21 steroids. The immediate precursor to this compound is likely desoxycorticosterone (21-hydroxyprogesterone), which itself is a key intermediate in the biosynthesis of mineralocorticoids. The conversion involves the reduction of the ketone group at the C-20 position.

Research has demonstrated that this specific metabolic step can be performed by microorganisms. An isolate of the bacterium Escherichia coli (E132) was identified as capable of converting desoxycorticosterone into this compound through the action of a ketoreductase. nih.govebi.ac.uk This highlights the presence of enzymes capable of such specific steroid modifications even in prokaryotes. Fungi are also well-known for their ability to perform diverse structural modifications on steroid molecules, including various hydroxylations and reductions of pregnenolone derivatives, suggesting a broad phylogenetic distribution of steroid-modifying capabilities. researchgate.net

In vertebrates, the metabolism of C21 steroids is highly developed. In fish, for example, steroids with hydroxyl groups at C-17, C-20, and C-21 are crucial for reproduction. The Lusitanian toadfish (Halobatrachus didactylus) produces 17α,20β,21-trihydroxy-4-pregnen-3-one, a compound structurally similar to this compound, as a potent maturation-inducing steroid. researchgate.net This indicates that fish possess the enzymatic machinery, specifically 20-hydroxysteroid dehydrogenases (20-HSDs) and 21-hydroxylases, required to produce steroids with these specific side-chain modifications. While steroid synthesis pathways differ significantly between vertebrates and invertebrates, the latter also possess enzymes for steroid modification. sciencedaily.compnas.org However, it is believed that many invertebrates evolved their steroid synthesis enzymes independently, an example of convergent evolution. sciencedaily.compnas.org

The presence of progesterone (B1679170) has been confirmed in vascular plants like Juglans regia, and other pregnane (B1235032) derivatives have been isolated from various plant species, suggesting that the structural framework for these steroids is conserved across kingdoms. regulations.gov The enzymes responsible, such as steroid 5α-reductases, show structural and functional conservation between plants and mammals, underscoring a shared evolutionary origin for at least some steroid metabolic pathways. pnas.org

Table 1: Comparative Metabolism of C21 Pregnane Steroids in Different Taxa This table is interactive. Click on the headers to sort.

Evolutionary Conservation and Divergence of Steroid-Modifying Enzymes

The synthesis and modification of steroids like this compound are governed by large and ancient superfamilies of enzymes, primarily the Cytochrome P450 (CYP) monooxygenases and the short-chain dehydrogenase/reductase (SDR) superfamily, which includes hydroxysteroid dehydrogenases (HSDs). nih.govnih.gov The evolutionary history of these enzymes reveals a pattern of both deep conservation and remarkable functional divergence, allowing for the generation of a vast array of steroid structures across different species.

Cytochrome P450 enzymes are crucial for the core steps of steroidogenesis. portlandpress.com Phylogenetic analyses show that the key steroidogenic CYPs—CYP11A1 (cholesterol side-chain cleavage), CYP17A1 (17α-hydroxylase/17,20-lyase), and CYP19A1 (aromatase)—are conserved throughout vertebrates. Their origins can be traced back to early chordates, suggesting the fundamental pathways for producing glucocorticoids, mineralocorticoids, and sex steroids are hundreds of millions of years old. nih.gov While the sequences have diverged over time, critical residues in the substrate-binding sites of each enzyme family are highly conserved, ensuring the maintenance of their specific catalytic functions. nih.govnih.gov The 21-hydroxylation step, necessary for synthesizing the precursor to this compound, is catalyzed in the adrenal glands by a specific P450, CYP21A2. oncohemakey.com

The hydroxysteroid dehydrogenases (HSDs) are responsible for the reversible oxidation and reduction of hydroxyl and keto groups at various positions on the steroid nucleus and side chain. The reduction of the 20-keto group of desoxycorticosterone to form this compound is catalyzed by a 20-ketosteroid reductase, a member of the HSD family. This enzyme family is ancient and widely distributed in both prokaryotes and eukaryotes, including plants and animals. nih.govnih.gov Genome-wide analyses in various species, from fish to mammals, have identified numerous HSD genes, indicating a history of gene duplication followed by functional diversification. frontiersin.org For instance, comparative analysis between teleost fish and tetrapods shows that the number of β-HSD genes has been shaped by gene loss and whole-genome duplication events specific to the teleost lineage. frontiersin.org

A key evolutionary divergence is seen between vertebrates and invertebrates. While vertebrates share a largely conserved set of steroidogenic enzymes, many invertebrates appear to have evolved their steroid synthesis pathways independently. sciencedaily.compnas.org For example, enzymes used for steroid synthesis in insects and mollusks are often phylogenetically unrelated to their vertebrate counterparts, representing a case of convergent evolution where different enzymes were recruited to perform similar functions. sciencedaily.com

Furthermore, functional conservation can be observed across kingdoms. The DET2 protein in the plant Arabidopsis is a steroid 5α-reductase involved in brassinosteroid synthesis. It shares significant sequence identity and functional characteristics with mammalian steroid 5α-reductases, to the extent that the human enzyme can rescue the mutant plant phenotype. pnas.org This suggests that these enzymes evolved from a common ancestor before the divergence of plants and animals. This deep evolutionary conservation of certain steroid-modifying enzymes contrasts with the divergence seen in others, illustrating a complex evolutionary tapestry that has allowed for the development of both universal and species-specific steroid signaling molecules.

Table 2: Major Steroid-Modifying Enzyme Families: Function and Evolutionary Notes This table is interactive. Click on the headers to sort.

Emerging Research Frontiers and Future Directions

Identification of Undiscovered Biotransformation Pathways

The known biocatalytic synthesis of 4-Pregnen-20,21-diol-3-one involves the regioselective reduction of the C-20 carbonyl group of 11-deoxycorticosterone. researchgate.netuni-duesseldorf.de This reaction is notably catalyzed by a previously unidentified NAD(P)H-dependent oxidoreductase in Escherichia coli, an enzyme encoded by the kduD gene. researchgate.netuni-duesseldorf.deresearchgate.net While this discovery was significant, it represents a single known pathway. The future of research in this area lies in identifying other, potentially more efficient or novel, biotransformation routes.

In nature, the reduction of C-20 carbonyls on C21 steroids is performed by a wide variety of NAD(P)H-dependent oxidoreductases. researchgate.net The fact that the specific activity for producing this compound was newly described in E. coli suggests that a vast number of microorganisms may harbor enzymes with similar or superior capabilities. researchgate.net Future research will likely focus on:

Microbial Screening: Large-scale screening of diverse microbial populations, including bacteria, fungi, and archaea, from various environments to identify new strains capable of performing this specific steroid transformation.

Metagenomic Approaches: Bypassing the need for culturing, metagenomic analysis of environmental DNA can reveal novel genes encoding steroid-converting enzymes. This approach has already proven successful in identifying novel thermostable cytochrome P450 enzymes for steroid conversion. uni-saarland.de

Elucidation of Subsequent Metabolism: Investigating the downstream metabolic fate of this compound within various biological systems. Steroid metabolism is a complex network of reactions, and understanding how this compound is further modified could reveal new bioactive derivatives and metabolic pathways. nih.gov The general pathways of steroid hormone synthesis involve multiple enzymes, including cytochromes P450 and hydroxysteroid dehydrogenases, which could potentially act on this compound. nih.govoup.com

Application of Advanced Proteomics and Structural Biology in Enzyme Characterization

A deep understanding of the enzymes that synthesize this compound is fundamental for their optimization and application. Modern proteomics and structural biology are the principal tools for this in-depth characterization.

The initial identification of the E. coli C20 reductase (KduD) that produces this compound was accomplished through protein purification and mass spectrometry, a core proteomics technique. uni-duesseldorf.de Advanced quantitative proteomics strategies can now provide a more comprehensive view of the cellular machinery involved in steroid metabolism. acs.org These techniques allow researchers to:

Identify and Quantify Key Enzymes: Determine the absolute or relative abundance of enzymes and transporters involved in steroid disposition in different tissues or engineered cell lines. researchgate.netnih.gov

Analyze Cellular Responses: Study the changes in the entire proteome of a microorganism or cell culture in response to the steroid substrate or product, revealing regulatory networks and potential stress responses. nih.gov

Structural biology provides the atomic-level blueprint necessary to understand how these enzymes function. The enzyme responsible for synthesizing this compound has been identified as a member of the short-chain dehydrogenase/reductase (SDR) superfamily based on sequence motifs. uni-duesseldorf.de Future research directions include:

X-ray Crystallography and NMR Spectroscopy: Determining the three-dimensional structure of the KduD enzyme, both alone and in complex with its substrate (11-deoxycorticosterone) and cofactor (NADH). This would elucidate the basis of its regioselectivity and substrate specificity.

Computational Modeling: Using the structural data to perform molecular docking and molecular dynamics simulations to predict how the enzyme would interact with other steroid substrates and to guide protein engineering efforts. The structure and function of various steroidogenic enzymes, such as cytochrome P450s, are areas of intense study that provide a framework for this research. msu.ruresearchgate.net

| Technique | Application in this compound Research | Potential Insights |

|---|---|---|

| Quantitative Proteomics (e.g., LC-MS/MS) | Identification and quantification of the KduD enzyme and other steroid-metabolizing proteins in host cells. uni-duesseldorf.deresearchgate.net | Enzyme expression levels, identification of pathway bottlenecks, discovery of new interacting proteins. |

| Functional Proteomics | Analysis of protein expression changes in response to steroid exposure. nih.gov | Understanding cellular regulation, stress responses, and toxicity. |

| X-ray Crystallography | Determining the 3D atomic structure of the steroid-reducing enzyme. | Mechanism of substrate binding, basis for regio- and stereoselectivity. msu.ru |

| Structural Biology (General) | Comparative structural analysis with other known steroidogenic enzymes (e.g., HSDs, P450s). nih.govoup.com | Evolutionary relationships, classification of enzyme family, functional predictions. |

Design and Engineering of Novel Biocatalysts for Steroid Production

The ultimate goal of this research frontier is to move from discovery to practical application by creating robust and efficient biocatalysts for the production of this compound. Biocatalysis offers significant advantages over traditional chemical synthesis for producing complex molecules like steroids, including high regio- and stereoselectivity under mild reaction conditions. nih.govorientjchem.orgresearchgate.net The engineering of novel biocatalysts can be approached at the level of the enzyme and the whole organism.

Enzyme Engineering: Protein engineering techniques can be used to improve the properties of the native KduD enzyme. By introducing specific mutations, its stability, catalytic activity, and even substrate scope could be enhanced. This mirrors successful engineering efforts for other steroid-hydroxylating enzymes, like cytochrome P450s, where variants with improved performance have been created. nih.govplos.org

Whole-Cell Biocatalyst Development: Using the entire microorganism as the biocatalyst simplifies the process by eliminating the need for costly enzyme purification and providing cofactor regeneration in-house. The use of an E. coli isolate for producing this compound is an early example of this approach. nih.gov Future work will involve more sophisticated genetic engineering of host organisms, such as E. coli or Bacillus megaterium, which are commonly used for steroid biotransformations. mdpi.comnih.gov Strategies include:

Overexpression of the Target Enzyme: Increasing the cellular concentration of the KduD enzyme to boost production rates.

Metabolic Pathway Engineering: Modifying the host's metabolic networks to increase the supply of the NADH cofactor required for the reduction reaction. mdpi.com

Improving Substrate Uptake and Product Export: Engineering transport systems to facilitate the movement of the steroid substrate into the cell and the product out, preventing feedback inhibition or toxicity.

Research has already demonstrated the potential of engineered Mycolicibacterium and other microbes for the green manufacturing of various steroid compounds, setting a precedent for the development of a dedicated biocatalyst for this compound. mdpi.com

| Engineering Strategy | Objective | Example Organism/System | Reference |

|---|---|---|---|

| Whole-Cell Biocatalysis | Convert desoxycorticosterone to this compound. | Escherichia coli | nih.gov |

| Protein Engineering | Improve catalytic rates and stability of steroid-hydroxylating P450s. | Bacillus megaterium (CYP450 BM3) | plos.org |

| Metabolic Pathway Reconstruction | Enhance production of steroid intermediates. | Mycolicibacterium | mdpi.com |

| Heterologous Expression | Produce hydroxylated steroids and terpenes. | E. coli expressing CYP106A2 | nih.gov |

Q & A

Q. Answer :

- LC-MS/MS : Quantify using deuterated internal standards (e.g., this compound-d8) to correct for matrix effects .

- Radioisotope tracing : Use ³H/¹⁴C-labeled variants to monitor metabolic turnover (e.g., in steroidogenesis studies in Ceratotherium simum) .

- Validation : Ensure linearity (R² >0.99) and precision (%CV <15%) across calibration curves .

Advanced: How can isotopic labeling resolve contradictions in metabolic pathway studies of this compound?

Q. Answer :

- Dual-isotope labeling : Co-administer ³H and ¹⁴C isotopes (e.g., ³H-progesterone and ¹⁴C-4-Pregnen-20α-ol-3-one) to differentiate precursor-product relationships via co-elution profiling .

- Recrystallization validation : Confirm isotopic purity by recrystallizing derivatives to constant specific activity and isotope ratios (³H/¹⁴C) .

- Applications : Clarify discrepancies in enzyme kinetics (e.g., 20α-hydroxysteroid dehydrogenase activity) across species .

Advanced: What strategies address conflicting structural data for synthetic analogs of this compound?

Q. Answer :

- Multi-method validation : Combine NMR, HRMS, and X-ray crystallography to resolve ambiguities (e.g., distinguishing 17α vs. 17β configurations) .

- Synthetic corroboration : Compare synthetic intermediates (e.g., 21-hydroxyprogesterone) with natural isolates to verify regio- and stereochemical fidelity .

- Error analysis : Quantify uncertainties in spectroscopic data (e.g., ±0.001 ppm for HRMS) and validate with independent replicates .

Advanced: How can researchers design in vivo studies to elucidate the physiological role of this compound in non-model organisms?

Q. Answer :

- Tracer design : Use stable isotopes (e.g., ²H or ¹³C) to track metabolic flux without perturbing endogenous pathways .

- Sampling protocols : Collect timed blood/tissue samples post-administration to capture dynamic steroid turnover .

- Data normalization : Correct for interspecies variation in steroid-binding globulins using equilibrium dialysis .

Advanced: What experimental controls are essential for ensuring reproducibility in isolation studies of this compound?

Q. Answer :

- Negative controls : Process blank plant extracts (without target compound) to identify co-eluting contaminants .

- Internal standards : Spike deuterated analogs (e.g., this compound-d8) during extraction to monitor recovery rates .

- Replication : Repeat isolation across multiple batches of source material to assess variability in yield .

Basic: How is the exact mass of this compound utilized in structural confirmation?

Q. Answer :

- HRMS analysis : Match observed exact mass (332.2271114 g/mol) to theoretical values (Δ <2 ppm) to confirm molecular formula (C₂₁H₃₂O₃) .

- Fragmentation patterns : Analyze MS/MS spectra to distinguish isomers (e.g., 20α vs. 20β hydroxyls) via diagnostic ions (e.g., m/z 121.065 for Δ⁴-3-keto cleavage) .

Advanced: How can researchers optimize synthetic routes for deuterated analogs of this compound?

Q. Answer :

- Isotope incorporation : Use deuterated precursors (e.g., ²H₂O or D-glucose) in microbial biotransformation systems to enrich specific positions (e.g., 21,21,21-d₃) .

- Purification : Employ preparative HPLC with deuterium-compatible solvents to minimize isotopic exchange .

- Quality control : Verify isotopic purity (>98 atom% D) via NMR and HRMS .

Advanced: What statistical approaches mitigate variability in quantifying this compound across heterogeneous biological samples?

Q. Answer :

- Mixed-effects modeling : Account for nested variance (e.g., individual vs. group-level differences) in longitudinal studies .

- Bootstrap resampling : Estimate confidence intervals for low-abundance measurements (e.g., pg/mL concentrations in plasma) .

- Standardization : Calibrate assays against NIST-traceable reference materials to harmonize inter-lab data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。